molecular formula C31H34N2O6 B12004025 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 498537-61-4

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12004025
CAS No.: 498537-61-4
M. Wt: 530.6 g/mol
InChI Key: MEFDZUTUOWGCEJ-ORIPQNMZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including benzyloxy, methyl, dimethylamino, ethoxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one include other pyrrol-2-one derivatives with varying substituents. Examples include:

  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-methoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

498537-61-4

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O6/c1-5-38-26-18-22(11-14-25(26)34)28-27(30(36)31(37)33(28)16-15-32(3)4)29(35)24-13-12-23(17-20(24)2)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,34-35H,5,15-16,19H2,1-4H3/b29-27+

InChI Key

MEFDZUTUOWGCEJ-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C)O

Origin of Product

United States

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